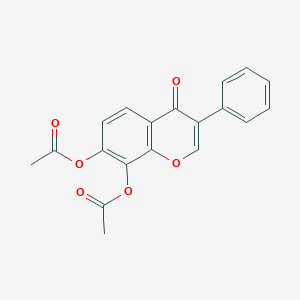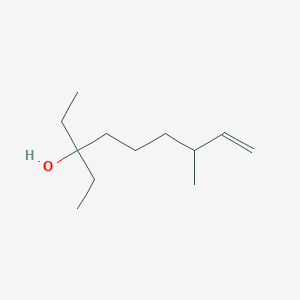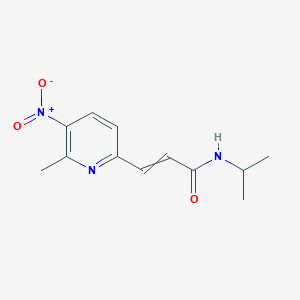
4-Oxo-3-phenyl-4H-1-benzopyran-7,8-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate is a chemical compound with the molecular formula C19H14O6. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate typically involves the cyclization of substituted resorcinols with benzylidene malononitriles or other suitable precursors. The reaction is often carried out in the presence of catalysts such as nitrophenylboronic acid or diethylamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is encouraged to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: Substitution reactions, especially at the phenyl ring, can yield a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Scientific Research Applications
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate
- 4-Oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate
Uniqueness
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate is unique due to its specific substitution pattern and the presence of acetate groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .
Properties
CAS No. |
89595-65-3 |
|---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(8-acetyloxy-4-oxo-3-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-16-9-8-14-17(22)15(13-6-4-3-5-7-13)10-23-18(14)19(16)25-12(2)21/h3-10H,1-2H3 |
InChI Key |
FYCOBEVVJBCKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)



